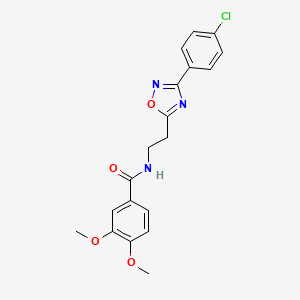
N-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide, also known as CDMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDMB belongs to the class of oxadiazole derivatives, which have been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of N-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, this compound has been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). This compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide in lab experiments is its potential therapeutic applications. This compound has been found to possess various biological activities that can be useful in the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are various future directions that can be explored in the scientific research of N-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide. One potential direction is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Another direction is the investigation of the molecular mechanism of action of this compound, which can provide insights into its biological activities. Furthermore, the potential use of this compound in the treatment of various diseases such as cancer and inflammation can also be explored in future studies.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It possesses various biological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. The mechanism of action of this compound is not fully understood, but it has been suggested to inhibit the activity of enzymes such as COX-2 and LOX. This compound has various advantages and limitations for lab experiments, and there are various future directions that can be explored in its scientific research.
Synthesemethoden
The synthesis of N-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide involves the reaction of 4-chlorobenzohydrazide with ethyl acrylate to form 4-chlorophenyl-3-(2-oxoethyl)-1,2,4-oxadiazole-5-carboxylate. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dimethoxybenzamide has been found to exhibit potential therapeutic applications in various scientific research studies. It has been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. In addition, this compound has been found to exhibit cytotoxic activity against cancer cells.
Eigenschaften
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-25-15-8-5-13(11-16(15)26-2)19(24)21-10-9-17-22-18(23-27-17)12-3-6-14(20)7-4-12/h3-8,11H,9-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFZRDVLUFPSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=NC(=NO2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

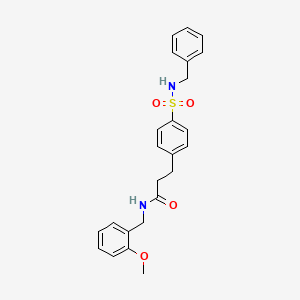
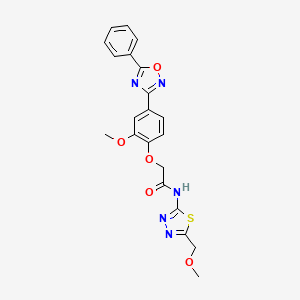




![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695969.png)
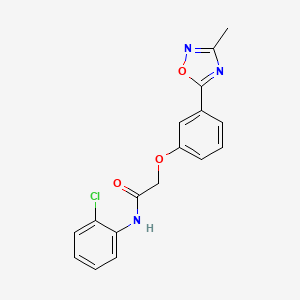


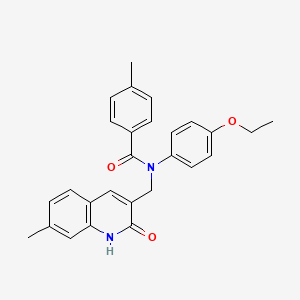

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7696013.png)
